molecular formula C14H20N2O4 B13754489 beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-, ethyl ester CAS No. 52868-49-2

beta-Alanine, N-(5-(acetylamino)-2-methoxyphenyl)-, ethyl ester

Cat. No.: B13754489
CAS No.: 52868-49-2
M. Wt: 280.32 g/mol
InChI Key: NVGTWNRISAWCBH-UHFFFAOYSA-N
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Description

Ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a methoxyphenyl group attached to a beta-alanine backbone. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate typically involves the reaction of 5-acetylamino-2-methoxybenzoic acid with beta-alanine ethyl ester in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate can be compared with other similar compounds, such as:

Properties

CAS No.

52868-49-2

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 3-(5-acetamido-2-methoxyanilino)propanoate

InChI

InChI=1S/C14H20N2O4/c1-4-20-14(18)7-8-15-12-9-11(16-10(2)17)5-6-13(12)19-3/h5-6,9,15H,4,7-8H2,1-3H3,(H,16,17)

InChI Key

NVGTWNRISAWCBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=C(C=CC(=C1)NC(=O)C)OC

Origin of Product

United States

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